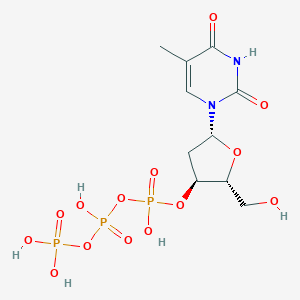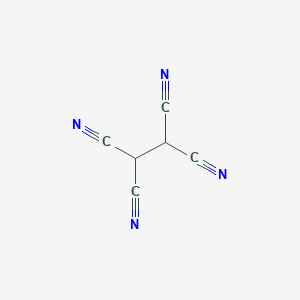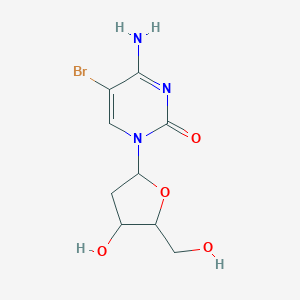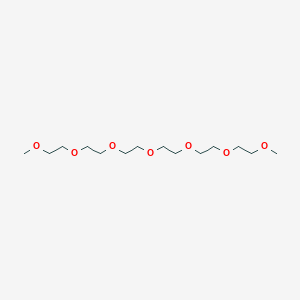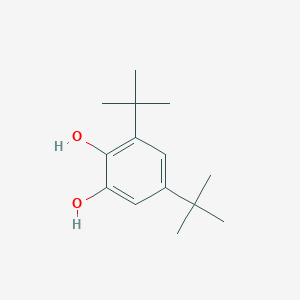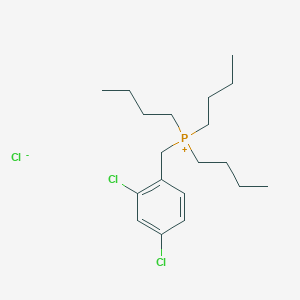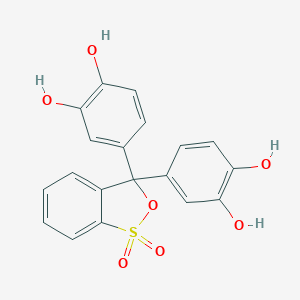
ピロカテコールバイオレット
概要
説明
Pyrocatechol Violet (PV) is a sulfone phthalein dye . It chelates metal ions and the metal-PV complex is bluish-violet in color . It is also a pH indicator with a transition interval from 0 - 8 (red to violet) .
Synthesis Analysis
The synthesis of Pyrocatechol Violet involves complex processes . It has been used in the formation of dye-metal complexes . The reaction is first order to [PCVH] and half order to [NO2G] .Molecular Structure Analysis
The molecular structure of Pyrocatechol Violet can be found in various sources .Chemical Reactions Analysis
Pyrocatechol Violet is used in spectrophotometric and novel optical methods of analysis . It forms binary and ternary complexes in these methods . It also reacts with nitrite ion in aqueous acidic medium .Physical and Chemical Properties Analysis
Pyrocatechol Violet has a molecular formula of C19H14O7S and a molecular weight of 386.4 g/mol . It is known to be unstable when alkaline .科学的研究の応用
医薬品分析
ピロカテコールバイオレットは、医薬品分析、特にパラセタモールの分光光度法による定量に用いられてきました。 PVは塩基性条件下でパラセタモールと反応し、イオン対錯体を形成し、652 nmの吸光度最大値で測定できる方法が開発されました。 . この方法は選択性が高く、一般的な添加剤や賦形剤とは干渉しないため、純粋なパラセタモールや医薬品製剤中のパラセタモールの分析に信頼性の高い手法となっています。 .
キレート滴定指示薬
分析化学では、PVは色素金属錯体を形成する能力により、キレート滴定指示薬として役立ちます。 この性質は、金属イオンのキレート化によって色が変化することで終点が示される滴定に特に役立ちます。 . 金属-PV錯体の青みがかった紫の色は、滴定過程が完了したことを明確に示す視覚的な手がかりとなります。
金属イオン検出
PVのキレート作用は、銅(Cu²⁺)などの特定の金属イオンの検出に応用されています。PVはCu²⁺イオンと錯体を形成し、これを用いて様々な試料中の銅濃度を測定することができます。 この応用は、環境モニタリングや工業品質管理において非常に重要です。 .
スズの色度測定
PVは、スズの色度測定に高感度試薬として用いられてきました。 PVとスズイオンの間で有色錯体が形成されることから、試料中のスズ含有量の定量が可能になり、これは冶金プロセスや環境研究において重要です。 .
分析における光学的方法
PVは、拡散反射分光法や固相分光光度法などの新しい光学的方法分析に用いられています。 これらの方法は、様々な金属イオンとのPV錯体の色度特性を利用しており、界面活性剤や吸着剤を用いることで感度を高めることができます。 .
光学センサの開発
PV錯体のユニークな性質は、光学センサの開発に応用されています。 これらのセンサは、特定のイオンや分子の存在を検出および測定することができ、現場試験やリアルタイムモニタリングに適した迅速かつ正確な分析を提供します。 .
組織学と血液学
医学分野では、PVは組織学と血液学のための診断アッセイ製造に用いられています。 PVの染色特性は、顕微鏡下での細胞成分の可視化に役立ち、疾患の診断や生物組織の研究に役立ちます。 .
環境モニタリング
PVは、様々な金属イオンと錯体を形成する能力から、環境モニタリングにおいて貴重なツールとなっています。 PVは、水、土壌、空気試料中の重金属の存在を検出および定量するために使用でき、環境汚染と生態系の健康状態の評価に貢献しています。 .
作用機序
Target of Action
Pyrocatechol Violet (PV) primarily targets metal ions . It is known to chelate these ions, forming a complex . The metal-PV complex is bluish-violet in color .
Mode of Action
The interaction of PV with its targets involves the formation of a complex between the PV and the metal ions . This complex formation is a key aspect of its mode of action. The metal-PV complex is bluish-violet in color, indicating the successful interaction between PV and the metal ions .
Biochemical Pathways
The biochemical pathways affected by PV primarily involve the chelation of metal ions . This chelation can affect various biochemical processes that depend on these metal ions. The specific pathways and their downstream effects can vary depending on the type of metal ion involved and the environmental conditions .
Result of Action
The primary result of PV’s action is the formation of a bluish-violet complex with metal ions . This complex can be used in various applications, including as a complexometric indicator . PV has also been used to determine Cu 2+ chelating activity .
Action Environment
The action of PV can be influenced by various environmental factors. For instance, the acid-base properties of PV are influenced by ionic strength, composition of the solution, the presence and the nature of organic co-solvents as well as the nature and concentration of surfactants . These factors can affect the optical characteristics of the reagents and complexes and the stabilities of the latter .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Pyrocatechol Violet plays a significant role in biochemical reactions, particularly in the formation of dye-metal complexes . It interacts with various metal ions, forming complexes that exhibit distinct chromaticity characteristics . The nature of these interactions is primarily chelation, where Pyrocatechol Violet binds to metal ions .
Cellular Effects
The effects of Pyrocatechol Violet on cells and cellular processes are primarily observed through its interactions with metal ions. For instance, it has been used in the determination of Cu 2+ chelating activity . Detailed information on its influence on cell function, signaling pathways, gene expression, and cellular metabolism is currently limited.
Molecular Mechanism
At the molecular level, Pyrocatechol Violet exerts its effects through the formation of complexes with metal ions . This involves binding interactions with the ions, potentially influencing enzyme activity and gene expression. Specific details on the molecular mechanisms of Pyrocatechol Violet remain to be fully elucidated.
Temporal Effects in Laboratory Settings
It has been used in spectrophotometric and novel optical methods of analysis .
Metabolic Pathways
Its primary known biochemical role is in the formation of dye-metal complexes .
特性
IUPAC Name |
4-[3-(3,4-dihydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7S/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,20-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRCKIRSVQAAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059429 | |
| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Pyrocatechol violet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17045 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
115-41-3 | |
| Record name | Pyrocatechol violet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrocatechol Violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrocatechol violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Catechol violet | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[3-(3,4-dihydroxyphenyl)-1,1-dioxobenzo[c]oxathiol-3-yl]benzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pyrocatechol Violet interact with metal ions?
A1: Pyrocatechol Violet primarily interacts with metal ions through its catechol moiety, forming stable chelate complexes. [] This interaction involves the donation of electron pairs from the oxygen atoms of the catechol group to the vacant orbitals of the metal ion, resulting in a stable ring structure.
Q2: What are the structural characteristics of Pyrocatechol Violet?
A2: Pyrocatechol Violet (C19H14O7S) has a molecular weight of 386.38 g/mol. [] Its structure includes a central carbon atom bonded to three aromatic rings, with two hydroxyl groups on one ring forming the catechol moiety. Additionally, a sulfonic acid group contributes to its solubility in water.
Q3: Does the pH of the solution influence the complexation of Pyrocatechol Violet with metal ions?
A3: Yes, pH significantly affects the complexation of Pyrocatechol Violet with metal ions. [] The stability and spectral properties of the complexes vary depending on the pH, with different pH ranges favoring specific complexation equilibria and color changes.
Q4: Is Pyrocatechol Violet compatible with different materials used in analytical procedures?
A4: Pyrocatechol Violet exhibits compatibility with various materials commonly employed in analytical procedures, including quartz cuvettes for spectrophotometric measurements and different types of resins for preconcentration and separation techniques. [, ]
Q5: Does Pyrocatechol Violet possess catalytic properties?
A5: While Pyrocatechol Violet itself may not exhibit strong intrinsic catalytic activity, its complexes with certain metal ions can act as catalysts in specific reactions. [, ] For example, the complexation of Pyrocatechol Violet with cobalt ions enhances its catalytic activity in the oxidation of organic dyes.
Q6: Can Pyrocatechol Violet be used for the determination of specific metal ions in complex matrices?
A6: Yes, Pyrocatechol Violet has proven valuable for determining trace amounts of various metal ions, including tin, aluminum, and zirconium, even in complex matrices like canned foods, sea water, and alloy steel samples. [, , , ] This selectivity arises from the specific pH conditions and the use of masking agents to minimize interference from other ions.
Q7: What is the role of surfactants in the spectrophotometric determination of metal ions using Pyrocatechol Violet?
A7: Surfactants like cetyltrimethylammonium bromide (CTAB) can significantly enhance the sensitivity of spectrophotometric methods using Pyrocatechol Violet by forming micelles that solubilize the metal-PCV complexes, leading to bathochromic shifts and increased absorbance. []
Q8: Can Pyrocatechol Violet be employed in flow injection analysis (FIA) systems?
A8: Yes, Pyrocatechol Violet is successfully incorporated into flow injection analysis systems for the determination of various analytes. [, ] Its rapid complexation kinetics and well-defined spectral properties make it suitable for FIA, enabling fast and automated analyses.
Q9: How is Pyrocatechol Violet used in solid-phase spectrophotometry?
A9: Pyrocatechol Violet can be immobilized on solid supports like silica-titania xerogels for solid-phase spectrophotometry. [] This approach involves monitoring the color change of the immobilized PCV upon interaction with target analytes, enabling simple and portable sensing applications.
Q10: What preconcentration techniques can be coupled with Pyrocatechol Violet for trace analysis?
A10: Pyrocatechol Violet can be effectively combined with various preconcentration techniques, such as solid-phase extraction using chelating resins or microcolumn separation using modified adsorbents, to enhance the sensitivity of metal ion determinations in trace analysis. [, , ]
Q11: How is the accuracy and precision of Pyrocatechol Violet-based analytical methods assessed?
A11: The accuracy and precision of Pyrocatechol Violet-based analytical methods are typically evaluated through standard procedures, including analyzing certified reference materials, performing recovery studies by spiking samples with known analyte concentrations, and assessing the relative standard deviation of replicate measurements. [, , ]
Q12: Can Pyrocatechol Violet be used for applications beyond metal ion detection?
A12: Yes, Pyrocatechol Violet has shown promise in diverse applications beyond metal ion detection. For instance, it has been investigated for its ability to determine phytate in urine, showcasing its versatility as an analytical reagent. []
Q13: What are the limitations of using Pyrocatechol Violet in analytical procedures?
A13: Despite its versatility, certain limitations are associated with Pyrocatechol Violet. Interference from other metal ions that form colored complexes with PCV, potential matrix effects influencing complexation, and the need for careful pH control to ensure optimal sensitivity and selectivity are some factors to consider when employing Pyrocatechol Violet in analytical procedures. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


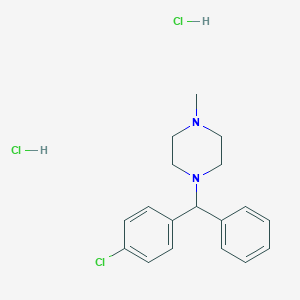
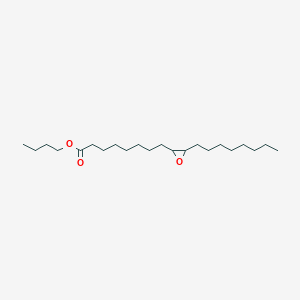

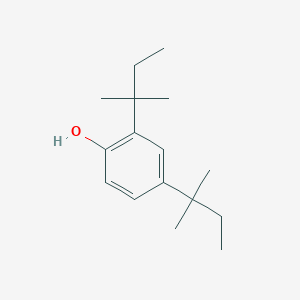


![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)
